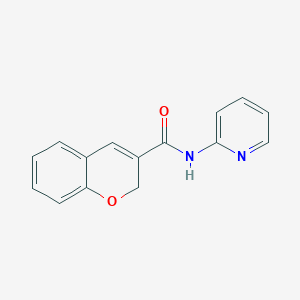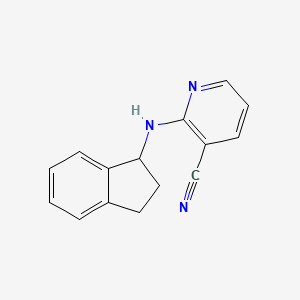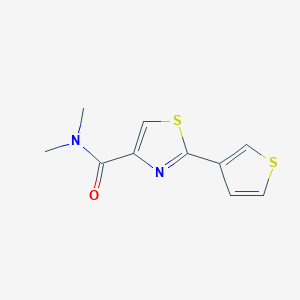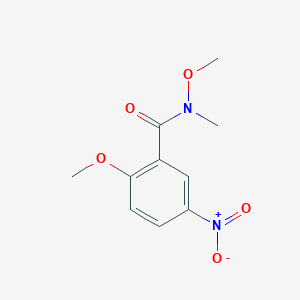![molecular formula C12H20N2O B7507484 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7507484.png)
3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole (DMXAA) is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies.
作用機序
The mechanism of action of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to activate the production of cytokines, which are proteins that play a role in the immune response. It has also been shown to increase the production of reactive oxygen species, which can induce tumor necrosis.
Biochemical and Physiological Effects:
3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IFN-gamma, which play a role in the immune response. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to increase the production of reactive oxygen species, which can induce tumor necrosis. In addition, 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to the tumor.
実験室実験の利点と制限
One advantage of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is its potential as a cancer immunotherapy agent. It has been shown to enhance the immune response to cancer cells, making it a promising candidate for cancer treatment. However, one limitation of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of more effective methods for administering 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole in vivo. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole treatment. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential as a cancer immunotherapy agent.
合成法
3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-4-(bromomethyl)-1,2-oxazole with 2-methylpiperidine. Another method involves the reaction of 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with 2-methylpiperidine in the presence of sodium hydroxide. The yield of 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole using these methods ranges from 40-60%.
科学的研究の応用
3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. 3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to enhance the immune response to cancer cells, making it a promising candidate for cancer immunotherapy.
特性
IUPAC Name |
3,5-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-6-4-5-7-14(9)8-12-10(2)13-15-11(12)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJRUUABDIDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)



![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)



![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide](/img/structure/B7507508.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7507520.png)
